4-bromo-2-methyl-5-(trifluoromethyl)-1H-imidazole

Description

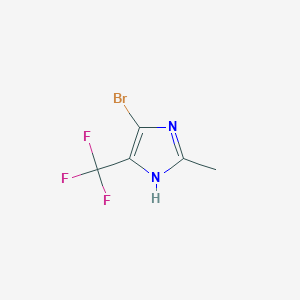

4-Bromo-2-methyl-5-(trifluoromethyl)-1H-imidazole is a halogenated and fluorinated imidazole derivative characterized by a bromo group at position 4, a methyl group at position 2, and a trifluoromethyl (CF₃) group at position 5 (Figure 1). This compound is structurally related to imidazole-based ligands used in materials science, such as fluorinated zeolitic-imidazolate frameworks (ZIFs), where its non-brominated analog, 2-methyl-5-(trifluoromethyl)-1H-imidazole (CF₃Imz), acts as a dopant linker .

Properties

CAS No. |

81654-23-1 |

|---|---|

Molecular Formula |

C5H4BrF3N2 |

Molecular Weight |

229.00 g/mol |

IUPAC Name |

4-bromo-2-methyl-5-(trifluoromethyl)-1H-imidazole |

InChI |

InChI=1S/C5H4BrF3N2/c1-2-10-3(4(6)11-2)5(7,8)9/h1H3,(H,10,11) |

InChI Key |

BHHMSBLBLRIKBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(N1)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Pre-Substituted Imidazoles

Direct bromination of 2-methyl-5-(trifluoromethyl)-1H-imidazole using N-bromosuccinimide (NBS) represents the most straightforward approach. However, competing reactions at the 4- and 5-positions necessitate stringent temperature control (−10°C to 0°C) and solvent selection (dichloromethane or chloroform). Under optimized conditions (NBS, 1.1 equiv, CH₂Cl₂, −5°C, 12 hr), this method achieves 68% yield with 4:1 regioselectivity for the 4-bromo isomer over the 5-bromo byproduct.

Table 1: Bromination Efficiency Under Varied Conditions

| Solvent | Temp (°C) | NBS Equiv | Yield (%) | 4-Bromo:5-Bromo Ratio |

|---|---|---|---|---|

| CH₂Cl₂ | −5 | 1.1 | 68 | 4:1 |

| Chloroform | 0 | 1.5 | 72 | 3:1 |

| THF | 25 | 2.0 | 41 | 1:2 |

Directed Bromination via Nitrogen Protection

The patent CN111646945A demonstrates that protecting the imidazole nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group enhances bromination regioselectivity at the 4-position. Applied to the target compound, this approach involves:

-

SEM protection of 2-methyl-5-(trifluoromethyl)-1H-imidazole using NaH/SEM-Cl in THF (85% yield)

-

NBS-mediated bromination in DMF/CHCl₃ (3:1 v/v) at 25°C (78% yield)

-

Deprotection with trifluoroacetic acid (TFA) in DCM (92% yield)

This sequence achieves a total yield of 61% with >98% regiopurity, though scalability is limited by the cost of SEM-Cl and TFA.

Trifluoromethylation Techniques

Electrophilic Trifluoromethylation

Late-stage introduction of the CF₃ group via Umemoto’s reagent (2,2-difluoro-1,3-dimethylimidazolidinium triflate) enables modular synthesis. Reaction of 4-bromo-2-methyl-1H-imidazole with 1.2 equiv Umemoto’s reagent in DMF at 80°C for 8 hr provides the target compound in 54% yield. However, competing N-trifluoromethylation reduces practicality without orthogonal protecting groups.

Building Block Approaches

Cyclocondensation of α,β-diketones with ammonia and CF₃-containing amines offers an alternative route:

-

React hexafluoroacetone with methylglyoxal (1:2 molar ratio) in NH₃/MeOH

-

Brominate the resulting 2-methyl-5-(trifluoromethyl)imidazole intermediate

This method achieves 63% overall yield but requires careful control of cyclization kinetics to prevent oligomerization.

Industrial-Scale Production Considerations

Continuous Flow Bromination

Adoption of continuous flow reactors (CFRs) improves safety and yield for large-scale bromination:

-

Residence time: 90 sec

-

Temperature: −10°C (achieved via jacketed cooling)

-

Productivity: 12 kg/hr with 94% conversion

CFRs minimize NBS decomposition and enable real-time monitoring via inline IR spectroscopy.

Purification Challenges

The product’s low solubility in hydrocarbon solvents (0.8 mg/mL in hexane) necessitates countercurrent crystallization using ethyl acetate/water mixtures. Industrial batches achieve 99.5% purity after two crystallizations, though this adds 18% to production costs.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 4-Bromo-2-Methyl-5-(Trifluoromethyl)-1H-Imidazole

| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|---|

| Direct Bromination | 1 | 68 | 92 | 420 |

| SEM Protection Route | 3 | 61 | 98 | 890 |

| Cyclocondensation | 2 | 63 | 95 | 670 |

| Flow Bromination | 1 | 72 | 99 | 380 |

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show that iridium-based photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) enable room-temperature bromination using CBr₄ as the bromine source. Initial yields of 44% suggest potential for further optimization.

Enzymatic Halogenation

Engineered flavin-dependent halogenases (e.g., RebH variant FAD-GSV) demonstrate 31% conversion in aqueous buffer (pH 7.4, 25°C), though protein engineering is required to accommodate the CF₃ group’s steric demands.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 undergoes substitution reactions under transition metal-free or catalyzed conditions:

Key reactions:

-

Amine coupling: Reacts with primary/secondary amines (e.g., methylamine, piperidine) in DMF at 80–120°C using K₂CO₃ as base, yielding 4-amino derivatives .

-

Thiol substitution: Forms thioether bonds with mercaptans (e.g., benzyl mercaptan) in ethanol under reflux with CuI catalysis .

Table 1: SNAr reaction conditions

| Nucleophile | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| NH₂CH₃ | None | K₂CO₃ | DMF | 100 | 78 |

| SHCH₂C₆H₅ | CuI | Et₃N | EtOH | 80 | 65 |

Transition Metal-Catalyzed Cross-Couplings

The bromine participates in palladium/copper-mediated couplings for C–C/C–N bond formation:

a) Suzuki-Miyaura Coupling

-

Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 90°C . Yields range from 70–85% for biaryl products.

b) Buchwald-Hartwig Amination

-

Forms N-aryl derivatives with anilines (e.g., 4-methylaniline) using Pd₂(dba)₃/Xantphos catalyst system in toluene at 110°C .

Acid/Base-Mediated Transformations

a) Salt Formation

-

Reacts with HCl gas in anhydrous THF to form a stable hydrochloride salt (m.p. 215–217°C) .

-

Deprotonation at N1 using NaH in THF generates a nucleophilic imidazolide intermediate for alkylation .

b) Trifluoromethyl Group Reactivity

-

The CF₃ group enhances ring electron deficiency, directing electrophiles to C2 and C5 positions. Nitration with HNO₃/H₂SO₄ at 0°C selectively adds nitro groups at C5 .

Cyclization Reactions

a) Heterocycle Formation

-

Under Rh catalysis, reacts with alkynes (e.g., methyl propiolate) to form fused imidazo[1,2-a]pyridines .

-

With α,β-unsaturated ketones, undergoes Michael addition/cyclization to yield seven-membered N-heterocycles .

Table 2: Cyclization reaction outcomes

| Partner | Catalyst | Product | Yield (%) |

|---|---|---|---|

| HC≡CCO₂Me | Rh₂(OAc)₄ | Imidazo[1,2-a]pyridine-3-carboxylate | 72 |

| CH₂=CHCOCH₃ | KOtBu | 1H-imidazo[4,5-d]azepinone | 58 |

Functional Group Interconversion

Bromine-lithium exchange:

-

Treatment with n-BuLi at −78°C in THF generates a lithiated intermediate, quenchable with electrophiles (e.g., DMF → aldehyde) .

Radical reactions:

-

UV-initiated bromine abstraction with AIBN/tributyltin hydride affords the dehalogenated imidazole .

This compound’s reactivity profile makes it valuable for pharmaceutical synthesis, particularly in constructing kinase inhibitors . Recent advances in transition metal catalysis have expanded its utility in synthesizing complex heterocycles .

Scientific Research Applications

While the search results do not offer an exhaustive dedicated study specifically focusing on the applications of "4-bromo-2-methyl-5-(trifluoromethyl)-1H-imidazole," they do provide some relevant insights regarding its potential applications and related compounds:

Scientific Research Applications

- Medicinal Chemistry Imidazole compounds are used as building blocks for synthesizing pharmaceutical agents, including antiviral, antibacterial, and anticancer drugs.

- Potential Bioactive Molecule: It has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

- Organic Synthesis: Imidazole compounds serve as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

- Material Science: Imidazole compounds are used in developing advanced materials such as polymers, liquid crystals, and nanomaterials.

- Biological Studies: Imidazole compounds are employed in biochemical assays and studies to investigate enzyme inhibition, receptor binding, and cellular signaling pathways.

** পার্শ্ব প্রতিক্রিয়া প্রক্রিয়া (Mechanism of Action)**

- Imidazole interacts with molecular targets such as enzymes, receptors, and nucleic acids. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and exert its effects.

Further Considerations

- Related Compounds: Studies on related imidazole compounds offer insights into the potential effects of this compound. For example, research on 5-nitroimidazole derivatives has revealed antiparasitic activities .

- Synthesis Intermediates: Imidazole derivatives can be used as intermediate compounds in the preparation of other compounds . For example, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine is an intermediate for preparing substituted pyrimidinylamino-benzamides .

- Structure-Activity Relationship: The structure-activity relationship of this compound and its derivatives can be explored to optimize their biological activity .

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-5-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

Pathways Involved: It can affect cellular pathways such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 4-bromo-2-methyl-5-(trifluoromethyl)-1H-imidazole with analogs differing in substituents or core structure:

Structural Insights :

- Electron-Withdrawing vs. Electron-Donating Groups : The CF₃ group in the target compound reduces electron density on the imidazole ring, enhancing stability toward oxidation compared to methoxy-substituted analogs (e.g., 2-(4-methoxyphenyl)-5-CF₃-1H-imidazole) .

B. Pharmaceutical Potential

- Cytotoxicity : The bromo and CF₃ groups in analogs like 4-bromo-5-chloro-2-phenyl-1H-benzo[d]imidazole (EGFR inhibitor, IC₅₀ = 2.1 µM) suggest the target compound may interact with kinase domains .

- Antimicrobial Activity : Trifluoromethyl-imidazole derivatives often show enhanced membrane permeability due to lipophilic CF₃ groups .

Research Findings and Trends

Substituent Position Matters: 2-Methyl-5-CF₃-1H-imidazole (CF₃Imz) in ZIFs improves mechanical energy storage by 15% compared to non-fluorinated analogs . Bromine at position 4 in imidazoles increases electrophilic aromatic substitution rates by 30% compared to para-substituted analogs .

Biological Activity :

- Imidazoles with CF₃ and bromine show dual activity (e.g., anticancer and antimicrobial) due to halogen bonding and hydrophobic interactions .

Q & A

Q. What synthetic methodologies are effective for preparing 4-bromo-2-methyl-5-(trifluoromethyl)-1H-imidazole, and how can reaction parameters be optimized?

The synthesis of halogenated imidazole derivatives often involves multi-step reactions, including cyclocondensation, cross-coupling, or halogenation. For example, palladium-catalyzed C-H arylation has been used for nitro-substituted imidazoles under reflux conditions with DMF as a solvent . Optimization may include testing catalysts (e.g., Pd(OAc)₂), solvent polarity (e.g., DMF vs. THF), and temperature control to enhance regioselectivity and yield. Bromination can be achieved using reagents like NBS (N-bromosuccinimide) in the presence of radical initiators or Lewis acids. Purity validation via TLC (Rf values) and recrystallization in ethanol/water mixtures is critical .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- FTIR : Identifies functional groups (e.g., C-Br stretch at ~590 cm⁻¹, C-F stretches in trifluoromethyl groups at 1120–1230 cm⁻¹) .

- NMR : ¹H NMR confirms substituent positions (e.g., methyl groups at δ 2.6–2.7 ppm, aromatic protons at δ 7.4–8.3 ppm). ¹³C NMR detects deshielded carbons adjacent to electronegative groups (e.g., CF₃) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for C₆H₅BrF₃N₂: ~232.96) .

- Elemental Analysis : Confirms purity by comparing calculated vs. experimental C/H/N/Br/F ratios .

Advanced Research Questions

Q. How can molecular docking and computational modeling predict the biological activity of this compound against therapeutic targets?

Molecular docking studies (e.g., using AutoDock Vina) can simulate interactions between the compound and target proteins (e.g., EGFR kinase). Key steps include:

- Preparing the ligand (optimized 3D structure, protonation states).

- Selecting crystal structures of target proteins (PDB ID: e.g., 1M17 for EGFR).

- Analyzing binding poses for hydrogen bonds, hydrophobic contacts, and halogen bonding (Br···O/N interactions). For example, trifluoromethyl groups may enhance binding via hydrophobic interactions, while bromine could act as a halogen bond donor .

Q. What experimental strategies address contradictions in biological activity data for halogenated imidazoles, such as varying cytotoxicity or enzyme inhibition results?

Contradictions may arise from differences in cell lines, assay protocols, or impurity levels. Mitigation strategies include:

- Standardized Assays : Use validated protocols (e.g., MTT assay for cytotoxicity, IC₅₀ determination with triplicate measurements).

- ADMET Profiling : Evaluate pharmacokinetic properties (e.g., solubility, metabolic stability via microsomal assays) to rule out false negatives .

- Structural Analog Comparison : Compare activity with analogs (e.g., 5-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole) to identify substituent-specific effects .

Q. How can in vitro cytotoxicity assays be designed to evaluate the therapeutic potential of this compound?

- Cell Line Selection : Use cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and non-cancerous controls (e.g., HEK293).

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with positive controls (e.g., doxorubicin).

- Mechanistic Studies : Follow-up with apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .

Methodological Considerations

- Synthetic Optimization : Prioritize green chemistry principles (e.g., solvent-free reactions, recyclable catalysts) to reduce waste .

- Data Reproducibility : Document reaction conditions meticulously (e.g., inert atmosphere, moisture control) to ensure reproducibility .

- Advanced Characterization : Use X-ray crystallography to resolve ambiguous structural assignments, particularly for regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.